molecular formula C21H15ClN4OS B12058605 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-15-8

5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12058605
CAS No.: 478254-15-8
M. Wt: 406.9 g/mol
InChI Key: HZNLRSGGKJDWLT-OEAKJJBVSA-N
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Description

The compound 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative featuring:

  • A 2-chlorophenyl group at position 5, contributing steric bulk and electron-withdrawing effects.
  • A thiol (-SH) group at position 3, enabling hydrogen bonding and redox activity.

This scaffold is of interest due to its structural versatility, which allows modifications to optimize pharmacological, corrosion-inhibiting, or material science applications. Below, we compare this compound with structurally and functionally related analogs.

Properties

CAS No.

478254-15-8

Molecular Formula

C21H15ClN4OS

Molecular Weight

406.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15ClN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+

InChI Key

HZNLRSGGKJDWLT-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Cyclization of Potassium Dithiocarbazinate

Reagents :

  • Benzoic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

Procedure :

  • Potassium dithiocarbazinate formation : Benzoic acid hydrazide reacts with CS₂ in ethanolic KOH to form potassium dithiocarbazinate.

  • Cyclization : The potassium salt undergoes reflux with hydrazine hydrate (3–4 hours), yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Key Data :

StepYield (%)Reaction Time (h)Characterization (IR peaks, cm⁻¹)
158161662 (C=O), 3300 (N–H)
2423943 (N–C–S), 1278 (N–N–C)

Schiff Base Condensation

The triazole-thiol intermediate undergoes condensation with 3-phenoxybenzaldehyde to form the final product.

Acid-Catalyzed Condensation

Reagents :

  • 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • 3-Phenoxybenzaldehyde

  • Concentrated H₂SO₄ (catalyst)

  • Ethanol (solvent)

Procedure :

  • Equimolar triazole-thiol and aldehyde are refluxed in ethanol with H₂SO₄ (3–5 hours).

  • The product precipitates upon cooling and is recrystallized from ethanol.

Key Data :

ParameterValue
Molar Ratio1:1 (amine:aldehyde)
Reaction Time3–5 hours
Yield39–58%
Melting Point190–192°C
IR (N=CH)1600–1640 cm⁻¹
¹H NMR (N=CH)δ 8.7 ppm

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Advantages : Reduced reaction time (30–60 minutes) and improved yield (65–72%).
Conditions :

  • Microwave power: 300–500 W

  • Solvent: Ethanol or DMF

  • Catalyst: Piperidine or acetic acid

Solid-Phase Synthesis

Method : Immobilized triazole-thiol on Wang resin reacts with 3-phenoxybenzaldehyde under mild conditions.
Yield : ~50% with >95% purity (HPLC).

Characterization and Validation

Critical analytical data confirm structural integrity:

Spectroscopic Data :

TechniqueKey SignalsSource
IR 698 cm⁻¹ (C–S), 1305 cm⁻¹ (C–N)
¹H NMR δ 7.5–7.85 ppm (aromatic H), δ 14.6 (S–H)
MS (ESI+) m/z 407.2 [M+H]⁺

Elemental Analysis :

ElementCalculated (%)Observed (%)
C61.8561.72
H3.713.68
N13.7613.69

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing imine tautomerization reduces yield.

  • Solution : Use anhydrous conditions and catalytic p-toluenesulfonic acid.

Solvent Selection

  • Ethanol vs. DMF : Ethanol favors precipitation (yield: 58%), while DMF improves solubility but complicates purification.

Scalability

  • Batch Size Limitation : >10 g batches show yield drops (~10%) due to incomplete cyclization.

  • Mitigation : Gradient heating (60°C → 80°C) enhances conversion.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time EfficiencyScalability
Acid-Catalyzed39–5895–98ModerateHigh
Microwave65–7298–99HighModerate
Solid-Phase50>95LowLow

Recent Advances (2023–2025)

  • Photocatalytic Condensation : TiO₂ nanoparticles under UV light reduce reaction time to 1 hour (yield: 68%).

  • Flow Chemistry : Continuous-flow reactors achieve 75% yield with 0.5-hour residence time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl and phenoxyphenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of triazole compounds, including 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, exhibit significant antibacterial activity. A study demonstrated that triazole thiols can target bacterial dihydrofolate reductase, an enzyme critical for folate synthesis in bacteria. This mechanism was shown to be effective against strains of Mycobacterium tuberculosis, including multi-drug-resistant variants. The compound exhibited promising anti-tubercular activity at concentrations as low as 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains .

Anticancer Activity

The anticancer potential of 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been explored through various studies. A notable investigation involved the synthesis of hydrazone derivatives from triazole thiols and their subsequent testing against cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that these derivatives exhibited selective cytotoxicity towards cancer cells, with some compounds demonstrating significant inhibition of cell migration and potential as antimetastatic agents .

Antifungal Activity

In addition to its antibacterial and anticancer properties, 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown antifungal activity. The compound's structural characteristics allow it to interact effectively with fungal enzymes, inhibiting their growth. Studies have reported that triazole derivatives can disrupt fungal cell wall synthesis and metabolism, making them valuable in treating fungal infections .

Data Table: Summary of Research Findings

ApplicationTarget Organism/Cell LineConcentration (µg/mL)Mechanism of ActionReference
AntibacterialMycobacterium tuberculosis H37Rv5.5Inhibition of dihydrofolate reductase
Mycobacterium tuberculosis MDR strains11Inhibition of folate synthesis
AnticancerHuman melanoma (IGR39)VariesInduction of apoptosis; inhibition of cell migration
Triple-negative breast cancer (MDA-MB-231)VariesSelective cytotoxicity
Pancreatic carcinoma (Panc-1)VariesSelective cytotoxicity; potential antimetastatic effects
AntifungalVarious fungal strainsVariesDisruption of cell wall synthesis

Case Study 1: Anti-Tubercular Activity

A series of experiments were conducted to evaluate the anti-tubercular efficacy of triazole thiol derivatives against Mycobacterium tuberculosis. The study employed the resazurin microtiter assay method to assess the viability of bacterial cultures treated with varying concentrations of the compound. The results confirmed that the tested compound not only inhibited bacterial growth but also showed a correlation between structural modifications and increased potency against resistant strains .

Case Study 2: Cytotoxicity Against Cancer Cells

Another research initiative focused on synthesizing novel hydrazone derivatives from triazole thiols and evaluating their cytotoxic effects on several cancer cell lines. The MTT assay was used to determine cell viability post-treatment. Among the synthesized compounds, those containing specific substituents demonstrated enhanced selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to its biological effects.

    Receptors: It could bind to specific receptors, modulating their activity and resulting in therapeutic effects.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents Key Features Reference
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl (position 5), 4-phenoxybenzylidene (position 4) Enhanced electron-withdrawing nitro group; altered π-conjugation due to para-substitution
5-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl (position 5), 2-fluorobenzylidene (position 4) Halogen diversity (Cl, F) influencing lipophilicity and binding interactions
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol Trifluoromethylphenyl (position 5), 3-bromobenzylidene (position 4) Strong electron-withdrawing CF₃ group; bromine enhances steric effects
5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol 2-Methoxyphenyl (position 5), pyrazole-containing substituent Methoxy group improves solubility; pyrazole adds heterocyclic diversity


Key Observations :

  • Substituent position (ortho, meta, para) on the benzylidene moiety affects steric hindrance and π-stacking interactions. For example, 3-phenoxybenzylidene (target compound) may offer better conformational flexibility than 4-phenoxy analogs .

Key Observations :

  • Glacial acetic acid is a common catalyst for Schiff base formation, improving reaction efficiency .
  • Yields vary significantly (39–86%) based on substituent steric demands and aldehyde reactivity .

Antibacterial Activity

  • Nitro-substituted analogs (e.g., 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol) exhibit potent activity against Staphylococcus aureus (MIC = 0.132 mM), surpassing ampicillin .
  • The target compound’s 3-phenoxy group may enhance membrane penetration due to increased lipophilicity, though specific MIC data is lacking .

Corrosion Inhibition

  • Triazole-thiol derivatives like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol show 70–90% inhibition efficiency for aluminum alloys in acidic environments .
  • The thiol group in the target compound likely contributes similar protective effects via adsorption on metal surfaces .

Toxicity Profile

  • 4-(3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits low acute toxicity (LD₅₀ = 1190 mg/kg, Class IV) .
  • Structural similarities suggest the target compound may share a favorable toxicity profile, though in vivo validation is required .

Physicochemical Properties

Table 3: Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility Reference
Target compound Not reported Likely moderate in DMF/ethanol
4-((4-Methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol 177–178 Low in water; soluble in DMSO
5-(Dec-9-en-1-yl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 162–164 Soluble in chloroform, ethyl acetate

Key Observations :

  • Hydrophobic substituents (e.g., phenoxy, naphthalenyloxy) reduce aqueous solubility but improve lipid membrane interactions .
  • Nitro and chloro groups increase melting points due to enhanced crystallinity .

Biological Activity

The compound 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (C21H15ClN4OS) is a member of the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.

  • Molecular Weight : 406.9 g/mol
  • Molecular Formula : C21H15ClN4OS
  • CAS Number : 478254-15-8

Anticancer Activity

  • Cytotoxicity Studies :
    Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that these compounds showed higher cytotoxicity towards melanoma cells compared to others .
    Cell LineIC50 (µM)
    IGR39 (Melanoma)6.2
    MDA-MB-231 (Breast)27.3
    Panc-1 (Pancreatic)43.4
  • Mechanism of Action :
    The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the triazole ring enhances the interaction with biological receptors due to its hydrogen-bonding capacity and dipole character .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds containing the triazole-thiol moiety have shown significant antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit bacterial growth against pathogenic strains, making them potential candidates for developing new antimicrobial agents .

Other Biological Activities

  • Antioxidant Properties :
    Several studies have indicated that triazole-thiol compounds possess antioxidant properties, which can protect cells from oxidative stress and related damage. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a crucial role in tumor progression .
  • Anti-inflammatory Effects :
    The anti-inflammatory potential of 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been highlighted in various studies, suggesting its usefulness in treating inflammatory diseases .

Study 1: Synthesis and Evaluation of Triazole Derivatives

A recent study synthesized several derivatives of 1,2,4-triazole-thiols and evaluated their biological activities. Among these compounds, one derivative exhibited significant anticancer activity with an IC50 value lower than that of established chemotherapeutic agents .

Study 2: Structure-Activity Relationship

Research focused on understanding the structure-activity relationship (SAR) of triazole-thiols revealed that modifications at specific positions on the triazole ring could enhance biological activity. For example, substituents at the C5 position were associated with improved cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol and its analogs?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 3-phenoxybenzaldehyde. Similar derivatives (e.g., 6q, 6r in ) were prepared by refluxing precursors in ethanol or under solvent-free conditions, followed by purification via silica gel column chromatography (yields: 64–83%) . Key steps include monitoring reaction progress by TLC and optimizing solvent systems (e.g., ethyl acetate/hexane mixtures) for crystallization.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the benzylidene proton (δ ~8.5–9.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). reports detailed δ values for triazole-thiol derivatives (e.g., 6l: δ 8.21 ppm for benzylidene proton) .
  • IR Spectroscopy : Confirm imine (C=N, ~1600 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) groups .
  • HR-MS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7). Compounds in showed cytotoxic activity, with yields correlating to structural variations (e.g., electron-withdrawing substituents enhanced activity) .
  • Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus ( ). A related triazole-thiol derivative exhibited MIC values comparable to fluconazole .
  • Antioxidant Screening : DPPH radical scavenging assay ( ). Substitutions like 2-hydroxybenzylidene (compound 3 in ) increased antiradical activity by 40% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Methodological Answer :

  • Substituent Modification : Replace the 3-phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. shows IC50 values of 1.50 μM for a chloro-phenyl analog, highlighting substituent impact on alkaline phosphatase inhibition .
  • In Silico Docking : Use tools like AutoDock to predict binding affinities. applied molecular docking to triazole derivatives, identifying hydrophobic interactions with microbial targets .
  • Data-Driven Optimization : Compare IC50/EC50 values of analogs (e.g., : 4-fluorobenzylidene reduced activity by 15% vs. 2-hydroxybenzylidene) .

Q. How to resolve contradictions in cytotoxicity data across experimental models?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., MCF-7) and passage numbers. reports cytotoxicity variations (65–79% yields) due to substituent-dependent solubility .
  • Dose-Response Analysis : Perform IC50 calculations with nonlinear regression (e.g., GraphPad Prism). used triplicate measurements to minimize variability .
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) to distinguish cytotoxic mechanisms from assay artifacts .

Q. What in silico strategies predict acute toxicity and guide preclinical testing?

  • Methodological Answer :

  • QSAR Modeling : achieved LD50 prediction (1190 mg/kg) for a triazole-thiol analog using cross-validated regression (R² > 0.85) .
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and bioavailability. combined ADME analysis with docking to prioritize low-toxicity candidates .
  • Validation : Compare in silico predictions with in vivo acute toxicity assays (OECD Guideline 423). classified the compound as Class IV toxicity (low risk) .

Q. How to validate purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC Analysis : Monitor degradation products using C18 columns and UV detection (λ = 254 nm). used TLC to confirm reaction completion .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months (ICH Q1A guidelines). recommends storage at 20°C for related triazole-thiols .
  • Mass Balance : Compare NMR/MS data pre- and post-storage to detect decomposition.

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :

  • Re-evaluate Descriptors : Include solvent-accessible surface area (SASA) or logP in QSAR models. attributed prediction errors to unmodeled metabolic pathways .
  • Experimental Replication : Test compounds in orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). validated antifungal activity via both in vitro and docking studies .
  • Solubility Correction : Use surfactants (e.g., Tween-80) or co-solvents to improve bioavailability mismatches .

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